3-chloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide is a chemical compound with a complex structure that includes a benzothiophene core, which is a sulfur-containing heterocycle, and two chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide typically involves the reaction of 3-chlorobenzoyl chloride with 3-chloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of various substituted benzothiophene derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols and thioethers.
Scientific Research Applications
3-chloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(3-chlorophenyl)-4-methoxybenzamide
- Propanamide, N-(3-chlorophenyl)-3-chloro-
- 3-chloro-N-(2-fluorophenyl)benzamide
- 2-iodo-N-(4-bromophenyl)benzamide
Uniqueness
3-chloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide is unique due to its benzothiophene core, which imparts distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C15H9Cl2NOS |
---|---|
Molecular Weight |
322.2 g/mol |
IUPAC Name |
3-chloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H9Cl2NOS/c16-9-4-3-5-10(8-9)18-15(19)14-13(17)11-6-1-2-7-12(11)20-14/h1-8H,(H,18,19) |
InChI Key |
XWLGIRISNFHAKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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